molecular formula C20H14 B165483 2,2'-Binaphthyl CAS No. 612-78-2

2,2'-Binaphthyl

Cat. No.: B165483
CAS No.: 612-78-2
M. Wt: 254.3 g/mol
InChI Key: MSBVBOUOMVTWKE-UHFFFAOYSA-N
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Description

2,2’-Binaphthyl, also known as 2,2’-Binaphthalene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 2-position on each ring. This compound is known for its unique structural properties, which make it a valuable component in various chemical applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis techniques to ensure high purity and yield. For example, the preparation of (±)-2,2’-bis(2-hydroxyethoxy)-1,1’-binaphthyl involves vacuum polishing and drying processes to achieve high thermal stability and purity .

Types of Reactions:

    Oxidation: 2,2’-Binaphthyl can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert 2,2’-Binaphthyl into different reduced forms.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms like dihydro derivatives.

    Substitution: Various substituted binaphthyl compounds depending on the reagents used.

Safety and Hazards

Safety precautions when working with 2,2’-Binaphthyl include wearing protective clothing, such as gloves and lab coats, to minimize skin irritation. Suitable eye protection, like safety goggles, should be worn to prevent eye irritation . It is also advised to avoid contact with skin and eyes, avoid breathing dust, and keep the compound in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 2,2’-Binaphthyl research could involve further exploration of its synthesis, chemical reactions, and applications. For instance, the synthesis of optically-pure 2,2’-tethered binaphthyl-embedded helical ladder polymers has been reported, which could open up new possibilities for the development of high value-added materials . Additionally, the role of Lewis acids in catalysis, including those involving 2,2’-Binaphthyl, is an area of ongoing research .

Mechanism of Action

Target of Action

The primary target of 2,2’-Binaphthyl, also known as BINAP, is a variety of prochiral ketones and olefins . These targets play a crucial role in various industrial processes, including the production of pharmaceuticals, agrochemicals, food additives, aromachemicals, and functional materials .

Mode of Action

BINAP interacts with its targets through asymmetric catalytic hydrogenation . This process involves the transformation of prochiral substrates into chiral products with high enantioselectivity . The compound’s chiral diphosphine ligand is key to this interaction, providing remarkable chiral recognition ability and broad applicability in various transition metal-catalyzed asymmetric reactions .

Biochemical Pathways

The primary biochemical pathway affected by BINAP is the asymmetric hydrogenation of prochiral ketones and olefins . This process leads to the production of various industrially important compounds . The exact downstream effects depend on the specific substrates involved, but they generally result in the creation of enantiomerically pure compounds .

Pharmacokinetics

The compound’s molecular weight of 2543252 suggests that it may have significant bioavailability.

Result of Action

The action of 2,2’-Binaphthyl results in the production of enantiomerically pure compounds through asymmetric catalysis . This is particularly important in industries where the biological activities of materials are often associated with their absolute configuration .

Action Environment

The action, efficacy, and stability of 2,2’-Binaphthyl can be influenced by various environmental factors. For instance, the synthesis of helical ladder polymers based on 2,2’-Binaphthyl has been shown to be affected by the length of the 2,2’-alkylenedioxy tethering groups . Additionally, the chiral conformation of poly (BINOL- alt -14DIB) and BINOL-14DIB cyclic dimers is stabilized or enhanced in the solid state .

Biochemical Analysis

Biochemical Properties

2,2’-Binaphthyl has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo rotamerism, a phenomenon where the molecule exists in two rotameric forms in which the naphthyls are rotated around the interconnecting quasi-single bond by different angles . Furthermore, it has been involved in lipase-catalyzed stereoselective acylation and deacylation reactions .

Cellular Effects

While specific cellular effects of 2,2’-Binaphthyl are not extensively studied, related compounds such as Bisphenol A (BPA) have been shown to impair both innate and adaptive immune mechanisms, interfering with cellular and humoral activities . Similarly, BPA has been found to impair neural stem cell proliferation and differentiation in the hippocampus and sub-ventricular zone .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Binaphthyl involves its interaction with enzymes and proteins. For instance, it has been used as a catalyst in the reduction of aryl ketones, β-keto esters, and α-amino ketones .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,2’-Binaphthyl have been studied using fluorescence steady-state and time-resolved analysis . The fluorescence spectra, lifetimes, and quantum yields of the two isomers at room temperature were derived from these studies .

Dosage Effects in Animal Models

Specific studies on the dosage effects of 2,2’-Binaphthyl in animal models are limited. It is common practice in pharmacological studies to observe varying effects with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that metabolic pathways are characterized by their ability to either synthesize molecules with the utilization of energy (anabolic pathway), or break down complex molecules and release energy in the process (catabolic pathway) .

Transport and Distribution

It is known that the transport of molecules across cellular barriers is essential for many aspects of cellular function .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Comparison with Similar Compounds

Uniqueness: 2,2’-Binaphthyl is unique due to its ability to form stable, chiral complexes with transition metals, making it highly valuable in enantioselective catalysis. Its rigid structure and high thermal stability also distinguish it from other similar compounds .

Properties

IUPAC Name

2-naphthalen-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBVBOUOMVTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210112
Record name 2,2'-Binaphthyl
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-78-2
Record name 2,2′-Binaphthalene
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Record name 2,2'-Binaphthyl
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Record name 2,2'-Binaphthyl
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-binaphthyl?

A1: this compound has the molecular formula C20H14 and a molecular weight of 254.32 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic signals, including:* 1H NMR: Distinct aromatic proton signals, often influenced by the molecule's inherent chirality. []* Fluorescence Spectroscopy: Exhibits fluorescence, with variations depending on substituents and environmental factors like solvent polarity. [, ]

Q3: How does this compound behave in the presence of Lewis acids?

A4: this compound can undergo Scholl cyclization reactions in the presence of Lewis acids like AlCl3, leading to the formation of perylene. This reaction proceeds through a series of rearrangements involving ipso-arenium ions. []

Q4: Can this compound be functionalized?

A5: Yes, this compound can be functionalized through various reactions. For example, it undergoes halogenation, lithiation, and reactions with Grignard reagents, allowing for the introduction of various substituents. These functionalized derivatives have been explored as ligands in asymmetric catalysis and as building blocks for more complex structures. [, , ]

Q5: What makes this compound derivatives valuable in asymmetric catalysis?

A6: The inherent chirality of this compound allows its derivatives, particularly those with additional coordinating groups, to act as efficient chiral ligands in asymmetric catalysis. They can induce high enantioselectivity in various reactions, including Diels-Alder reactions, hydrosilylations, and Heck-Matsuda arylations. [, ]

Q6: Can you provide an example of a this compound-based catalyst and its application?

A7: Chiral Fe(III)-bipyridine diol complexes, utilizing a this compound-derived ligand, have been successfully employed in asymmetric Diels-Alder reactions. These catalysts provide excellent enantioselectivities, especially in reactions involving cyclopentadiene and substituted acryloyloxazolidin-2-ones. []

Q7: How has computational chemistry been used to study this compound?

A8: Computational methods, such as density functional theory (DFT), have been employed to investigate the conformational dynamics and reactivity of this compound. For example, DFT calculations were used to study the mechanism of the Scholl cyclization reaction, providing insights into the role of ipso-arenium ions. []

Q8: Can computational chemistry predict the properties of this compound derivatives?

A9: Yes, computational tools can be valuable for predicting properties and guiding the design of novel this compound derivatives. For instance, in the development of asymmetric catalysts, DFT calculations can help screen potential ligands for their binding affinities, enantioselectivities, and reaction pathways. []

Q9: What are some material applications of this compound derivatives?

A10: this compound derivatives have been incorporated into polymers, yielding materials with interesting properties. For example, polymers containing both this compound and azobenzene units exhibit stimuli-responsive chiroptical behavior, with their optical activity being modulated by light or heat. []

Q10: How do the structural features of this compound derivatives impact their function in materials?

A11: The ability of this compound to introduce chirality and control molecular conformation is crucial in material applications. For example, in chiral polymers, the presence of this compound units can lead to helical structures, influencing the material's optical and mechanical properties. []

Q11: What is known about the environmental impact and degradation of this compound?

A12: While specific data on the environmental fate of this compound may be limited, its structural similarity to naphthalene suggests potential concerns. Naphthalene is known for its persistence in the environment and potential toxicity. Further research is needed to assess the environmental impact and degradation pathways of this compound and its derivatives. [, ]

Q12: What safety measures should be taken when handling this compound and its derivatives?

A13: As with any chemical, it is crucial to handle this compound and its derivatives with caution. This includes wearing appropriate personal protective equipment, such as gloves and safety goggles, and working in a well-ventilated area. It's important to consult the relevant Safety Data Sheets (SDS) for specific safety information. []

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